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Cat. No.: B15136142 Get Quote

Abstract
This application note describes a sensitive and selective high-performance liquid

chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative

determination of Celosin K in human plasma. The method utilizes a simple protein precipitation

for sample preparation, followed by reversed-phase chromatographic separation and detection

using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This

method is intended for use in pharmacokinetic studies and other clinical research applications.

Introduction
Celosin K is a triterpenoid saponin identified in plants of the Celosia genus.[1][2][3] Due to its

potential biological activities, a reliable and sensitive analytical method is crucial for its

quantitative analysis in biological matrices to support pharmacokinetic and toxicological

studies. High-performance liquid chromatography coupled with tandem mass spectrometry

(HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for quantifying

low concentrations of analytes in complex biological samples.[4][5][6] This application note

provides a detailed protocol for the quantification of Celosin K in human plasma.

Chemical Information for Celosin K:

Molecular Formula: C₄₇H₇₄O₁₉[7]

Molecular Weight: 943.1 g/mol [7]
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Experimental
Celosin K reference standard (purity ≥98%)

Internal Standard (IS), e.g., Digoxin or a structurally similar stable-isotope labeled compound

HPLC-grade acetonitrile, methanol, and water

Formic acid (LC-MS grade)

Human plasma (with anticoagulant, e.g., K₂EDTA)

HPLC System: A system capable of delivering reproducible gradients at analytical flow rates

(e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source (e.g., Sciex QTRAP, Waters Xevo TQ-S).

Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.0

mm, 3 µm) is recommended for good separation of triterpenoid saponins.[4][5]

2.3.1. Standard Solutions

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Celosin K reference standard

and dissolve it in 1 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration

standards.

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in

methanol.

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

2.3.2. Calibration Curve and Quality Control (QC) Samples
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Prepare calibration standards by spiking blank human plasma with the appropriate working

standard solutions to achieve final concentrations over the desired analytical range (e.g., 1-

1000 ng/mL).

Prepare QC samples at low, medium, and high concentrations in a similar manner.

2.3.3. Plasma Sample Preparation

Thaw plasma samples at room temperature.

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100

ng/mL).

Add 300 µL of acetonitrile to precipitate proteins.[8]

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A:

10% Mobile Phase B).

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method
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Parameter Condition

Column
Phenomenex Luna C18 (100 x 2.0 mm, 3 µm)

or equivalent

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Gradient Program Time (min)

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Ion Spray Voltage 5500 V

Temperature 500°C

Curtain Gas (CUR) 30 psi

Collision Gas (CAD) Medium

Ion Source Gas 1 50 psi

Ion Source Gas 2 50 psi

MRM Transitions:

The precursor and product ions for Celosin K need to be determined by infusing a standard

solution into the mass spectrometer. Based on its molecular weight of 943.1, potential

precursor ions in positive mode could be the protonated molecule [M+H]⁺ (m/z 944.5) or

adducts like [M+Na]⁺ (m/z 966.5) or [M+NH₄]⁺ (m/z 961.5). A plausible fragmentation would
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involve the loss of sugar moieties. For a structurally related compound, Compound K (MW

622.88), a transition of m/z 621.494 → 161.0 was used.[4][5]

Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Declusterin
g Potential
(V)

Celosin K
To be

determined

To be

determined
150

To be

determined

To be

determined

IS
To be

determined

To be

determined
150

To be

determined

To be

determined

Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of

the analyte to the IS versus the nominal concentration of the calibration standards.

A linear regression with a weighting factor of 1/x² is typically used. The coefficient of

determination (r²) should be >0.99.

Method Validation (Summary of Expected Performance)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The

following parameters should be assessed:
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Parameter Acceptance Criteria

Linearity r² ≥ 0.99

Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples

Lower Limit of Quantitation (LLOQ)

Signal-to-noise ratio ≥ 10, with acceptable

accuracy and precision. Expected to be in the

low ng/mL range.[4][5]

Selectivity
No significant interfering peaks at the retention

times of the analyte and IS in blank plasma.

Matrix Effect

Assessed by comparing the response of the

analyte in post-extraction spiked samples to that

in neat solutions.

Recovery
Consistent and reproducible across the

concentration range.

Stability
Analyte stability under various conditions

(bench-top, freeze-thaw, long-term storage).

Conclusion
This application note presents a framework for a robust and sensitive HPLC-MS/MS method for

the quantification of Celosin K in human plasma. The proposed method, after full validation,

will be suitable for supporting clinical and preclinical studies.

Protocol: Quantification of Celosin K in Human
Plasma
1. Scope: This protocol details the procedure for the quantitative analysis of Celosin K in

human plasma samples using HPLC-MS/MS.

2. Materials and Equipment:

Celosin K and Internal Standard (IS) reference materials

Blank human plasma
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Methanol, Acetonitrile (HPLC grade)

Formic Acid (LC-MS grade)

Deionized water

Pipettes and tips

Microcentrifuge tubes

Vortex mixer

Centrifuge

Nitrogen evaporator

HPLC system with autosampler

Triple quadrupole mass spectrometer

Analytical balance

3. Procedure:

3.1. Preparation of Solutions:

Mobile Phase A (0.1% FA in Water): Add 1 mL of formic acid to 999 mL of deionized water.

Mix well.

Mobile Phase B (0.1% FA in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile.

Mix well.

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Celosin K and the IS in

methanol.

Working Standards: Prepare serial dilutions of the Celosin K stock solution in 50:50

methanol:water to create a series of working standards for the calibration curve.

IS Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.
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3.2. Sample Preparation Workflow:

Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

Allow all plasma samples and reagents to thaw to room temperature.

Pipette 100 µL of the appropriate matrix (blank plasma for standards, or study sample) into

the labeled tubes.

For calibration standards and QCs, spike with the corresponding working standard solutions.

Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the double blank

(matrix only).

Add 300 µL of cold acetonitrile to all tubes.

Vortex each tube for 1 minute to precipitate proteins.

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a new set of labeled tubes.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the dried extract with 100 µL of the initial mobile phase (90% A: 10% B).

Vortex for 30 seconds to ensure complete dissolution.

Transfer the reconstituted sample to an HPLC vial with an insert and cap it.

3.3. HPLC-MS/MS Analysis:

Set up the HPLC and mass spectrometer with the parameters detailed in the application note

(Tables in sections 3.1 and 3.2).

Create a sequence table in the instrument control software. The sequence should begin with

blank injections, followed by the calibration curve, QC samples, and then the unknown

samples.
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Place the vials in the autosampler tray according to the sequence.

Start the analysis.

3.4. Data Processing:

Integrate the peaks for Celosin K and the IS in the resulting chromatograms.

Calculate the peak area ratio (Analyte Area / IS Area).

Generate a calibration curve by plotting the peak area ratio against the concentration of the

standards.

Apply a linear regression model (typically with 1/x² weighting).

Determine the concentration of Celosin K in the QC and unknown samples using the

regression equation from the calibration curve.

Visualizations

Sample Preparation Analysis Data Processing

1. Plasma Sample (100 µL) 2. Add Internal Standard 3. Protein Precipitation
(Acetonitrile) 4. Vortex 5. Centrifuge 6. Collect Supernatant 7. Evaporate to Dryness 8. Reconstitute 9. HPLC Separation

(C18 Column)
10. MS/MS Detection

(ESI+, MRM)
11. Quantification
(Peak Area Ratio)

Click to download full resolution via product page

Caption: Workflow for the HPLC-MS/MS quantification of Celosin K in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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